molecular formula C6H9N3O B2365353 2-Amino-4,6-dimethylpyrimidin-5-OL CAS No. 685897-68-1

2-Amino-4,6-dimethylpyrimidin-5-OL

Cat. No.: B2365353
CAS No.: 685897-68-1
M. Wt: 139.158
InChI Key: BATVWQIPSVQPEI-UHFFFAOYSA-N
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Description

“2-Amino-4,6-dimethylpyrimidin-5-OL” is a chemical compound with the CAS Number: 685897-68-1 and a linear formula of C6H9N3O . It is a pale-yellow to yellow-brown solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine (AMP) and trifluoroacetic acid (TF) in a 1:1 molar ratio using methanol as a solvent .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 139.16 . The compound is non-ionic in nature, as suggested by its low molar conductivity values in dimethylsulfoxide .

Scientific Research Applications

1. Crystallography and Molecular Recognition

Pyrimidines, including derivatives like 2-Amino-4,6-dimethylpyrimidin-5-OL, are crucial in biology and medicine. The study of their crystallization and tautomeric forms reveals their potential in molecular recognition processes involving hydrogen bonding, essential for pharmaceuticals' targeted drug action (Rajam et al., 2017).

2. Synthesis and Structural Analysis

The compound has been synthesized and characterized using various spectroscopic methods. Its structure and properties, such as DNA cleavage activity and theoretical studies using Density Functional Theory (DFT), have been extensively explored (Çiğdem Karabacak Atay et al., 2018).

3. Complex Formation with Phenols

Studies have shown that this compound forms stable complexes with phenols due to intermolecular hydrogen bonding. These complexes are stable at high temperatures and are characterized by their melting and thermolysis behaviors (A. V. Erkin et al., 2017).

4. Fluorescent Sensing and Imaging

A derivative of this compound has been utilized in developing sensors for the selective recognition of aluminum ions. These sensors exhibit "OFF-ON" type fluorescence in the presence of Al3+ ions and have been applied in bacterial cell imaging and logic gate applications (N. Yadav & Ashutosh Kumar Singh, 2018).

5. Interaction with DNA and Antioxidant Activity

Research involving the interaction of a synthesized compound, derived from this compound, with DNA has been conducted. It includes studying its binding mode, antioxidant activity, and the theoretical calculation of its interaction with DNA (Zeynep Tanrıkulu Yılmaz et al., 2020).

6. Antibacterial and Antifungal Activities

Pyrimidine derivatives, including this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds exhibit significant activity against various bacterial strains and fungi (Z. Khan et al., 2015).

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

2-amino-4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVWQIPSVQPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685897-68-1
Record name 2-amino-4,6-dimethylpyrimidin-5-ol
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